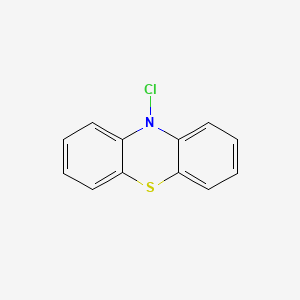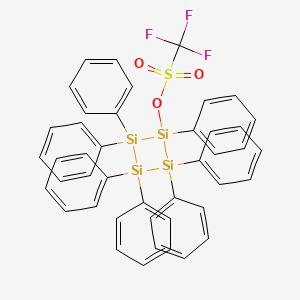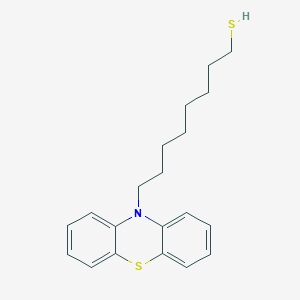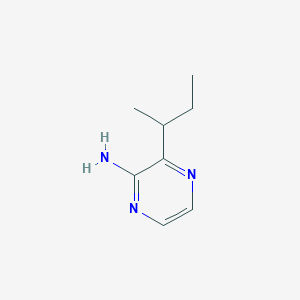![molecular formula C19H23NSi B15163254 (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine CAS No. 193632-56-3](/img/structure/B15163254.png)
(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine: is a chiral aziridine compound characterized by the presence of two phenyl groups and a trimethylsilyl-substituted ethenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis. The stereochemistry of this compound, denoted by (2S,3R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate precursors, such as diphenylmethane and trimethylsilylacetylene.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring through a cyclization reaction. This can be achieved using reagents like chloramine-T or other nitrogen sources under basic conditions.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via a hydrosilylation reaction, where trimethylsilylacetylene is added to the aziridine intermediate in the presence of a suitable catalyst, such as a platinum or rhodium complex.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can yield amines or other reduced products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxaziridines, N-oxides.
Reduction: Amines, secondary amines.
Substitution: Various substituted aziridines or derivatives with new functional groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis, where it can act as a chiral ligand or catalyst.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological processes involving nitrogen-containing heterocycles.
Industry:
Material Science: The compound’s reactivity and functional groups make it useful in the development of new materials, such as polymers or coatings with specific properties.
作用機序
The mechanism of action of (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine involves its interaction with molecular targets through its aziridine ring and functional groups. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles or electrophiles. The trimethylsilyl group can stabilize these intermediates, influencing the compound’s reactivity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes by forming covalent bonds with active site residues.
Receptors: It can interact with receptors, altering their conformation and activity, potentially leading to therapeutic effects.
類似化合物との比較
(2S,3R)-1,2-Diphenylaziridine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
(2S,3R)-1,2-Diphenyl-3-ethenylaziridine: Similar structure but without the trimethylsilyl group, affecting its stability and reactivity.
(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)propyl]aziridine: Contains a propyl group instead of an ethenyl group, leading to different steric and electronic effects.
Uniqueness: The presence of the trimethylsilyl group in (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine imparts unique steric and electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.
特性
CAS番号 |
193632-56-3 |
|---|---|
分子式 |
C19H23NSi |
分子量 |
293.5 g/mol |
IUPAC名 |
2-[(2R,3S)-1,3-diphenylaziridin-2-yl]ethenyl-trimethylsilane |
InChI |
InChI=1S/C19H23NSi/c1-21(2,3)15-14-18-19(16-10-6-4-7-11-16)20(18)17-12-8-5-9-13-17/h4-15,18-19H,1-3H3/t18-,19+,20?/m1/s1 |
InChIキー |
HLLAFONQZFYMLZ-LFPSWIHMSA-N |
異性体SMILES |
C[Si](C)(C)C=C[C@@H]1[C@@H](N1C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C[Si](C)(C)C=CC1C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


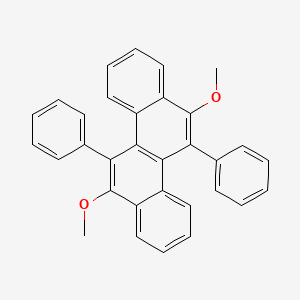

![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)

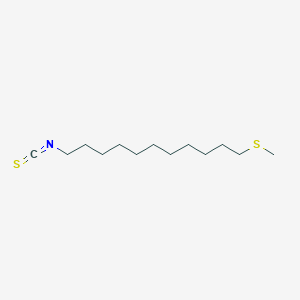

![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
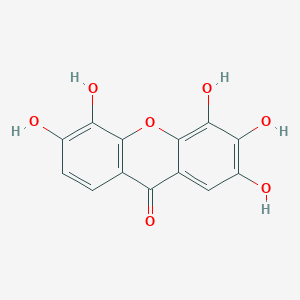
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
